molecular formula C20H26ClN3O4S B2415571 2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219227-05-0

2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2415571
CAS No.: 1219227-05-0
M. Wt: 439.96
InChI Key: CJAJICBFPFDRRJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to the cysteine-481 residue in the BTK active site , leading to permanent enzyme inactivation and effectively shutting down B-cell receptor (BCR) signaling. This mechanism is critical for researching B-cell malignancies and autoimmune disorders, as dysregulated BCR signaling is a hallmark of diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis . Its primary research value lies in its utility as a chemical tool for probing BTK-dependent pathways in cellular and in vivo models, enabling the investigation of downstream effects on proliferation, apoptosis, and cytokine production. Researchers employ this inhibitor to elucidate the role of BTK in immune cell function and to evaluate the potential efficacy of BTK-targeted therapeutic strategies, providing crucial preclinical insights for oncology and immunology research.

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S.ClH/c1-11(2)23-8-7-13-16(10-23)28-20(17(13)18(21)24)22-19(25)12-5-6-14(26-3)15(9-12)27-4;/h5-6,9,11H,7-8,10H2,1-4H3,(H2,21,24)(H,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAJICBFPFDRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with a molecular formula of C20H26ClN3O4SC_{20}H_{26}ClN_{3}O_{4}S and a molecular weight of approximately 440.0 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug resistance and cancer therapy.

Chemical Structure

The structural features of the compound include:

  • Tetrahydrothieno[2,3-c]pyridine core : This bicyclic structure is known for its pharmacological properties.
  • Dimethoxybenzamido group : Enhances biological activity through specific interactions with biological targets.
  • Isopropyl moiety : Contributes to the lipophilicity and solubility of the compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:

  • Anticancer Properties :
    • The compound has shown promise in reversing drug resistance in cancer cells. For example, it was noted that compounds with similar structures could increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines .
  • P-glycoprotein Modulation :
    • It may act as a modulator of P-glycoprotein (P-gp), a protein that plays a crucial role in drug transport and resistance mechanisms in cancer therapies .
  • Enzyme Inhibition :
    • The compound's ability to inhibit certain enzymes involved in metabolic pathways can lead to altered pharmacokinetics of other drugs when used concomitantly .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Drug Resistance : A study demonstrated that a structurally similar compound increased the efficacy of doxorubicin in resistant cancer cell lines by inhibiting P-gp activity .
  • Pharmacological Evaluation : In vitro studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the side chains can enhance activity .

Comparative Analysis

The following table summarizes key findings from various studies regarding compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityReference
TTT-28Benzoylphenyl and thiazole moietiesIncreases paclitaxel accumulation in resistant cells
4-Isopropoxy-benzamido derivativeSimilar benzamido structureEnhanced solubility and potential anticancer activity
5-Amino-thieno[2,3-c]pyridine derivativesContains amino groupDifferent receptor interactions and potential therapeutic applications

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action may involve the inhibition of tubulin polymerization and interference with mitotic processes .

Case Study :
A study published in RSC Advances explored similar compounds' ability to inhibit cancer cell growth. The results showed that modifications in the structure could enhance biological activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound. It may exert protective effects against neurodegenerative diseases through mechanisms such as reducing oxidative stress and modulating neuroinflammatory pathways. Further pharmacological studies are needed to elucidate these effects fully.

Case Study :
A recent investigation into thieno[2,3-c]pyridine derivatives highlighted their neuroprotective properties in models of Alzheimer's disease. The findings suggest that similar compounds might be developed for therapeutic use in neurodegenerative disorders .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-(Isopropoxy)benzamido derivativeSimilar benzamido structureEnhanced solubility
6-Isopropyl-4-methyl-thieno[2,3-c]pyridineLacks dimethoxy substitutionDifferent biological activity profile
5-Amino-thieno[2,3-c]pyridine derivativesContains amino group insteadPotential for different receptor interactions

This table summarizes how variations in substituents can influence biological activity and solubility characteristics of related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A typical synthesis involves coupling 3,4-dimethoxybenzamide with a tetrahydrothienopyridine core in acidic methanol, followed by HCl salt formation (e.g., analogous to procedures in ). To optimize yields, employ Design of Experiments (DoE) strategies such as factorial designs to systematically vary parameters (e.g., temperature, stoichiometry, solvent ratios). This minimizes trial-and-error approaches and identifies critical interactions between variables . For example, a central composite design could generate a response surface model to maximize purity and yield.

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve stereochemistry, complemented by NMR (¹H/¹³C, COSY, HSQC) for functional group validation. HPLC-MS ensures purity (>98%) and detects trace intermediates. For hydrochloride salt confirmation, conduct elemental analysis (C, H, N, S, Cl) and FTIR to identify amine-HCl stretching modes. Cross-validate computational predictions (e.g., DFT-based IR spectra) with experimental data to resolve ambiguities .

Advanced Research Questions

Q. How can computational reaction path search methods enhance mechanistic understanding of its synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for key steps like amide coupling or cyclization. Tools like the AFIR (Artificial Force-Induced Reaction) method can automate transition-state searches, identifying low-energy pathways (see ICReDD’s workflow in ). Validate computational models with kinetic data (e.g., Arrhenius plots) to refine activation barriers. For example, compare computed vs. experimental activation energies for HCl-mediated deprotection steps .

Q. How should researchers address contradictions in solubility/stability data under varying conditions?

  • Methodological Answer : Design a multivariate stability study testing pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For solubility discrepancies, employ phase-solubility diagrams and Hansen solubility parameters to identify solvent mismatches. Statistical tools like ANOVA can isolate confounding variables (e.g., residual solvents from synthesis affecting solubility). Cross-reference with thermogravimetric analysis (TGA) to rule out hydrate formation .

Q. What methodologies are recommended for studying biological target interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For intracellular targets, combine confocal microscopy with fluorescently tagged analogs to track localization. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to receptors like kinases or GPCRs. Validate hypotheses via mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. How can reactor design principles improve scalability of its synthesis?

  • Methodological Answer : Apply continuous flow chemistry to enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation). Use computational fluid dynamics (CFD) to model mixing efficiency in batch vs. microreactors. For heterogeneous reactions, optimize catalyst loading and pore size in packed-bed reactors. Classify the synthesis under CRDC’s RDF2050112 (Reaction fundamentals and reactor design) to align with scalable engineering frameworks .

Safety and Best Practices

Q. What safety protocols are critical when handling intermediates like HCl salts?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines ( ) for PPE (gloves, goggles, lab coats) and fume hood use. Neutralize waste HCl with bicarbonate before disposal. For hygroscopic intermediates, store under inert gas (N2/Ar) with desiccants. Conduct HAZOP analysis for large-scale reactions to mitigate risks like pressure buildup during HCl gas evolution .

Data Analysis and Validation

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts)?

  • Methodological Answer : Re-run NMR under standardized conditions (solvent, concentration, temperature). Compare experimental shifts with predicted NMR databases (e.g., NMRShiftDB) or computed values (GIAO-DFT). For complex splitting patterns, use 2D NMR (HSQC, HMBC) to assign coupling networks. If impurities persist, employ preparative HPLC to isolate fractions for re-analysis .

Methodological Resources

  • Experimental Design : CRDC subclass RDF2050103 (Chemical engineering design) for process optimization .
  • Computational Tools : ICReDD’s integrated computational-experimental workflows for reaction discovery .
  • Safety Compliance : University lab safety regulations (e.g., 100% pass on safety exams) for hazardous intermediates .

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